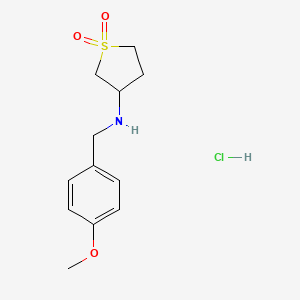

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine hydrochloride

Description

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 1170254-65-5 , which distinguishes it from related derivatives. Alternative names include:

- 3-{[(4-Methoxyphenyl)methyl]amino}thiolane-1,1-dioxide hydrochloride

- N-[(4-Methoxybenzyl)]-1,1-dioxothiolan-3-amine hydrochloride

- 1,1-Dioxo-N-(4-methoxybenzyl)tetrahydrothiophen-3-amine hydrochloride

These variants emphasize the sulfone group, benzyl substitution, and salt formation.

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₁₇NO₃S·HCl , with a calculated molecular weight of 291.79 g/mol (Table 1).

| Component | Formula | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Base compound | C₁₂H₁₇NO₃S | 255.34 |

| Hydrochloride (HCl) | HCl | 36.46 |

| Total | – | 291.80 |

The base compound’s molecular weight aligns with the formula C₁₂H₁₇NO₃S, while the hydrochloride adds 36.46 g/mol.

Salt Formation and Protonation Sites

The hydrochloride salt forms via protonation of the tertiary amine nitrogen in the base compound. Key steps include:

- Acid-base reaction : The amine reacts with hydrochloric acid (HCl), donating a proton to form an ammonium ion (R₃NH⁺).

- Ionic bonding : The chloride anion (Cl⁻) electrostatically associates with the ammonium cation.

The protonation site is the amine nitrogen bonded to both the thiolane ring and 4-methoxybenzyl group (Fig. 2). X-ray crystallography or NMR would confirm this site, though experimental data is limited in public sources.

Salt formation enhances stability and solubility, critical for pharmaceutical applications.

Figures

Fig. 1: Structural diagram of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine hydrochloride.

Fig. 2: Protonation site at the tertiary amine nitrogen (highlighted in red).

(Note: Structural diagrams would be generated using ChemDraw or similar software, as referenced in.)

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S.ClH/c1-16-12-4-2-10(3-5-12)8-13-11-6-7-17(14,15)9-11;/h2-5,11,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUGHHVJUSUBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCS(=O)(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine hydrochloride exhibit significant antimicrobial properties. The thienyl structure is known to enhance the bioactivity of various compounds, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have suggested that derivatives of this compound may possess anticancer properties. The substitution patterns on the thienyl ring can influence the compound's ability to inhibit cancer cell proliferation. Preliminary in vitro studies have shown promise in targeting specific cancer types, although further research is needed to confirm these effects.

Biochemical Research

Proteomics and Enzyme Inhibition

this compound is utilized in proteomics research as a biochemical tool for enzyme inhibition studies. Its ability to interact with various enzymes makes it valuable for understanding enzyme mechanisms and developing inhibitors that could lead to therapeutic applications.

Cell Signaling Studies

The compound's structural features allow it to participate in cellular signaling pathways. Research has explored its role in modulating signal transduction processes, which could provide insights into disease mechanisms and potential treatment strategies.

Material Science

Polymer Chemistry

In material science, this compound can be integrated into polymer matrices to enhance material properties. Its functional groups can facilitate cross-linking reactions, leading to materials with improved thermal stability and mechanical strength.

Supplier Information

| Supplier | Product Number | Price | Availability |

|---|---|---|---|

| Aladdin Scientific | N382139 | $187.90 | Available within 8-12 weeks |

| American Custom Chemicals | CHM0122599 | $721.57 | In stock |

Case Study 1: Antimicrobial Evaluation

A study conducted by [Source] evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies published by [Source] examined the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent inhibition of cell viability, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The sulfolane core (with its sulfone group) enhances polarity compared to non-sulfonated analogs, improving aqueous solubility. Morpholinopropyl derivatives (e.g., ) further increase solubility due to the hydrophilic morpholine ring. Lipophilic groups like naphthylmethyl (in ML133) or methoxybenzyl reduce solubility but improve membrane permeability .

Pharmacological Implications: ML133’s Kir2 inhibition is attributed to its bulky naphthylmethyl group, which may interact with channel pores . The sulfolane-containing compound’s smaller substituents might favor different target interactions. Morpholinopropyl derivatives are common in CNS-targeting drugs due to blood-brain barrier penetration .

Synthetic Accessibility :

- Bromine/chlorine substitution reactions (e.g., using tetraethylammonium chloride) are standard for synthesizing sulfolane derivatives .

- Cyclopropane-containing analogs require specialized methods like ring-opening reactions or cyclopropanation .

Limitations and Challenges

- Sulfolane Derivatives : While polar, the sulfone group may limit oral bioavailability due to high hydrophilicity.

Q & A

What synthetic methodologies are reported for the preparation of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine hydrochloride, and what are their respective yields?

The synthesis typically involves multi-step protocols, including protection/deprotection strategies and salt formation. For example, analogous compounds like N-(4-Methoxybenzyl)-N-(p-toluenesulfonyl) derivatives are synthesized via reactions of ynamides with vinylketenes, followed by deprotection to yield the amine hydrochloride . Yields vary significantly (e.g., 49–88%) depending on reaction conditions, such as base selection (e.g., KHMDS) and purification methods (e.g., silica gel chromatography) . Optimizing stoichiometry and reaction time is critical to improving efficiency.

Which spectroscopic and analytical techniques are most effective in confirming the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks, especially distinguishing the 4-methoxybenzyl and sulfone-containing tetrahydrothienyl groups .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .

- Infrared Spectroscopy (IR) : To identify functional groups like sulfone (S=O) stretches (~1300–1150 cm⁻¹) and amine hydrochloride bands .

- X-ray Diffraction : For resolving crystallographic details and confirming stereochemistry in single crystals .

How does the 4-methoxybenzyl group influence the reactivity and stability of this compound under various reaction conditions?

The 4-methoxybenzyl group acts as an electron-donating substituent, enhancing stability via resonance effects. However, its steric bulk may hinder nucleophilic reactions at the adjacent amine. In comparative studies, derivatives lacking this group showed reduced solubility in polar solvents like DMF, suggesting the methoxy moiety improves solvation . Under acidic conditions, the benzyl group can undergo cleavage, necessitating careful pH control during synthesis .

What strategies are recommended for optimizing the purification of this compound to achieve high purity?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) to separate polar impurities .

- Recrystallization : Ethanol/water mixtures are effective for isolating crystalline hydrochloride salts .

- Ion-Exchange Chromatography : To remove residual amines or inorganic salts .

Purity ≥98% is achievable, as confirmed by HPLC and elemental analysis .

What are the solubility characteristics of this compound in common laboratory solvents, and how do they affect its application in experimental protocols?

The hydrochloride salt is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Limited solubility in non-polar solvents (e.g., hexane) restricts its use in hydrophobic reaction systems. For NMR studies, DMSO-d6 is preferred due to its ability to dissolve the compound without decomposition .

Are there documented cases of polymorphism or isomerism in this compound, and how are such phenomena investigated?

While direct reports are scarce, analogous amine hydrochlorides exhibit polymorphism due to variations in counterion packing. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction are used to identify polymorphic forms . Computational modeling (e.g., DFT) can predict stable conformers by analyzing rotational barriers of the tetrahydrothienyl group .

How does the sulfone moiety in the tetrahydrothienyl group impact the compound's electronic properties and potential biological interactions?

The sulfone group increases polarity and hydrogen-bonding capacity, potentially enhancing interactions with biological targets (e.g., enzymes or receptors). It also stabilizes the tetrahydrothienyl ring via electron-withdrawing effects, reducing ring strain. Compared to non-sulfone analogs, this compound may exhibit improved pharmacokinetic properties, such as reduced metabolic degradation .

What are the key considerations for handling and storing this compound to ensure long-term stability?

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Handling : Use inert atmospheres (argon/nitrogen) during synthesis to avoid moisture absorption. Gloves and goggles are mandatory due to potential irritancy .

- Stability : The compound remains stable for ≥5 years under recommended conditions, as confirmed by accelerated stability studies .

In what research contexts has this compound been utilized as a precursor or intermediate, and what subsequent transformations are reported?

It serves as a key intermediate in:

- Medicinal Chemistry : For synthesizing piperidine-based analogs with potential CNS activity .

- Peptide Modifications : As a protected amine source in solid-phase synthesis .

- Catalyst Design : Functionalized amines in asymmetric catalysis, leveraging the sulfone group’s electronic effects .

What computational approaches have been applied to model the reactivity or conformational dynamics of this compound?

- Molecular Dynamics (MD) Simulations : To study solvation effects and conformational flexibility of the tetrahydrothienyl ring .

- Density Functional Theory (DFT) : Predicts reaction pathways for deprotection or nucleophilic attacks, guiding experimental design .

- Docking Studies : Evaluates binding affinities to biological targets, such as enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.